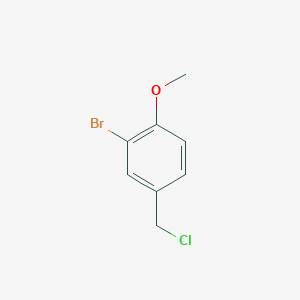
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, its geometry, and the type of bonds (covalent, ionic, etc.) present.Chemical Reactions Analysis
This would involve studying the reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various chemical properties like acidity or basicity, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Alkylation Studies
The alkylation of quinolin-2(1H)-one derivatives, including those substituted with benzyloxy groups, highlights the compound's utility in organic synthesis. Research by Chen et al. (2015) demonstrated that alkylation under basic conditions yielded a mixture of N1- and O2-alkylated products, with O2-alkylated products being exclusively obtained for 8-benzyloxy substituted quinolin-2(1H)-ones. This specificity in reaction outcome underscores the compound's relevance in the selective synthesis of organic compounds (Chia-Ling Chen et al., 2015).
Antimicrobial Applications
A significant area of application for this compound is in the development of novel antimicrobial agents. Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating their in vitro antibacterial activity against common pathogens such as S. aureus and E. coli. This research highlights the compound's potential as a precursor in synthesizing antimicrobial agents (M. Idrees et al., 2020).
Synthesis of Anticancer Agents
Bolakatti et al. (2020) explored the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, revealing their significant anticancer activity in vitro. The study indicates the utility of quinolin-2(1H)-one derivatives in the creation of compounds with potential anticancer properties, showcasing the importance of such compounds in medicinal chemistry research (G. Bolakatti et al., 2020).
Anti-inflammatory and Antioxidant Properties
Kumar et al. (2014) reported on the synthesis of novel isoxazoline incorporated 2-quinolones, demonstrating their antimicrobial and anti-inflammatory activity. This study contributes to understanding the compound's role in synthesizing molecules with desired biological activities, including anti-inflammatory and antioxidant properties (Abhishek Kumar et al., 2014).
Corrosion Inhibition
The chemical structure of 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one makes it a candidate for studies in corrosion inhibition. Faydy et al. (2020) conducted electrochemical, surface, and computational studies on the inhibition performance of 8-hydroxyquinoline derivatives against carbon steel corrosion. This research underscores the potential application of such compounds in materials science, particularly in protecting metals against corrosion (M. Faydy et al., 2020).
Safety And Hazards
This involves studying the compound’s potential hazards, its handling and storage conditions, and first aid measures in case of exposure.
Zukünftige Richtungen
This would involve a discussion on the potential future applications of the compound, areas where further research is needed, and its implications for science and industry.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.
Eigenschaften
IUPAC Name |
5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKEUKWVZCLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447837 | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one | |
CAS RN |
63404-86-4 | |
| Record name | 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














